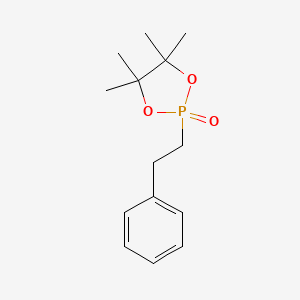
1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide is a chemical compound with the molecular formula C14H21O3P and a molecular weight of 268.29 g/mol . This compound is known for its unique structure, which includes a dioxaphospholane ring and a phenylethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide involves several steps. One common method includes the reaction of a suitable phosphorane with a diol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide can be compared with other similar compounds, such as other dioxaphospholane derivatives. These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications. The unique combination of the dioxaphospholane ring and the phenylethyl group in this compound gives it distinct properties and makes it suitable for specific applications .
Properties
CAS No. |
281199-46-0 |
|---|---|
Molecular Formula |
C14H21O3P |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C14H21O3P/c1-13(2)14(3,4)17-18(15,16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
IVDKHLYPEGRENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OP(=O)(O1)CCC2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




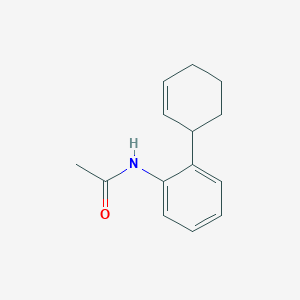

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
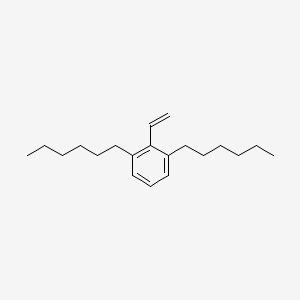
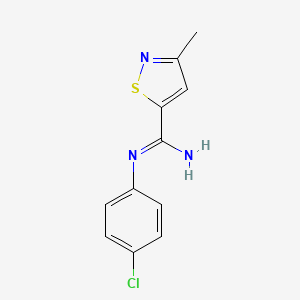
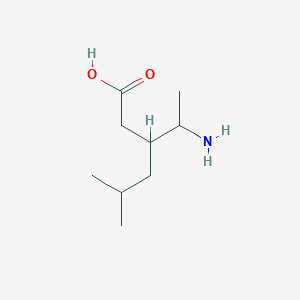
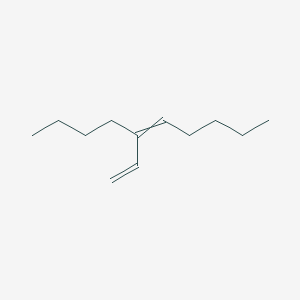

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
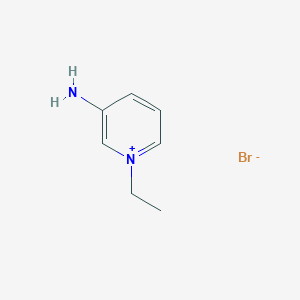
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
